N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide
Description
N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide is a synthetic amide derivative featuring a 2-fluoro-[1,1'-biphenyl]-4-yl moiety linked to a propanamide backbone, with a 2-hydroxypropyl substituent on the nitrogen atom. The 2-hydroxypropyl group may enhance solubility and metabolic stability compared to other alkyl or aromatic amine counterparts. Such compounds are of pharmaceutical interest due to their structural resemblance to bioactive molecules like Brequinar, a DHODH inhibitor studied in antiviral contexts .
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FNO2/c1-24(28,17-26-23(27)16-13-20-9-5-6-10-22(20)25)21-14-11-19(12-15-21)18-7-3-2-4-8-18/h2-12,14-15,28H,13,16-17H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJMKOIXSYZGKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1F)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide typically involves multiple steps, including the formation of the biphenyl and fluorophenyl intermediates, followed by their coupling and subsequent functionalization. Common synthetic routes may involve:
Formation of Biphenyl Intermediate: This can be achieved through Suzuki coupling reactions where a boronic acid derivative of one phenyl ring reacts with a halogenated phenyl ring in the presence of a palladium catalyst.
Formation of Fluorophenyl Intermediate: This step may involve the fluorination of a phenyl ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling and Functionalization: The biphenyl and fluorophenyl intermediates are then coupled, and the resulting product is further functionalized to introduce the hydroxypropyl and propanamide groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: Its unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and fluorophenyl groups may facilitate binding to hydrophobic pockets, while the hydroxypropyl and propanamide groups can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target protein, leading to a biological effect.
Comparison with Similar Compounds
Tryptamine-Based Analog
- Structure : Incorporates an indole ring (tryptamine) instead of the 2-hydroxypropyl group.
- Implications : The indole moiety may confer serotonin receptor affinity or enhanced blood-brain barrier penetration .
- Synthesis : Similar DCC-mediated method but lower steric hindrance compared to bulkier hydroxypropyl groups.
Amphetamine-Based Analog
- Structure : Features a phenylpropan-2-yl group (amphetamine backbone).
- Implications: Potential CNS activity due to structural similarity to psychostimulants, though the hydroxypropyl group in the target compound may reduce lipophilicity and improve safety .
Sulfonamide-Containing Derivatives
Thiazolidinone Hybrids
- Structure: 4-Thiazolidinone ring fused to the amide backbone.
Biological Activity
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
The synthesis of this compound typically involves multiple steps, including the formation of biphenyl and fluorophenyl intermediates through reactions such as Suzuki coupling. The final product is obtained by coupling these intermediates and introducing hydroxypropyl and propanamide groups. The chemical structure can be represented as follows:
- Molecular Formula : C23H24FNO2
- Molecular Weight : 365.44 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The biphenyl and fluorophenyl groups facilitate binding to hydrophobic pockets in target proteins, while the hydroxypropyl and propanamide groups form hydrogen bonds with amino acid residues. This interaction can modulate the activity of various biological targets, leading to significant pharmacological effects.
Antitumor Activity
Recent studies indicate that this compound exhibits antitumor properties by inhibiting specific pathways involved in cancer progression. For instance, it has been shown to affect the expression levels of immunosuppressive enzymes like indoleamine 2,3-dioxygenase (IDO1), which plays a crucial role in tumor immune evasion .
Enzyme Inhibition
The compound has demonstrated the ability to inhibit certain enzymes crucial for cellular processes:
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR can impede DNA synthesis and repair mechanisms, making it a target for cancer therapy .
- Proteasome Activity : Research suggests that this compound may induce degradation of specific proteins through proteasomal pathways, enhancing its potential as an anticancer agent .
Case Studies
- In Vitro Studies : In cell lines such as U87 and GBM43, treatment with this compound resulted in a dose-dependent decrease in IDO1 protein levels, indicating its potential for modulating immune responses in tumors .
- Mechanistic Insights : Further investigations revealed that the compound's effects on IDO1 are mediated through a ubiquitin-dependent proteasome pathway, which is critical for maintaining cellular homeostasis and regulating protein levels .
- Pharmacokinetics : Studies assessing the pharmacokinetic profile of this compound show promising bioavailability and metabolic stability, suggesting its viability for further development as a therapeutic agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H24FNO2 |
| Molecular Weight | 365.44 g/mol |
| Target Enzymes | DHFR, IDO1 |
| Biological Activity | Antitumor, Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
